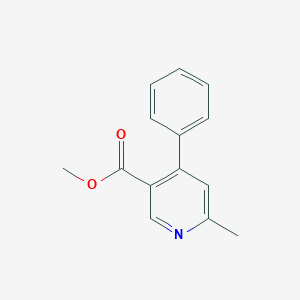
Tripropylsulfanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripropylsulfanium chloride is a chemical compound known for its unique properties and applications in various fields of science and industry It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three propyl groups and a chloride ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripropylsulfanium chloride typically involves the reaction of tripropylsulfonium iodide with a chloride source. One common method is to react tripropylsulfonium iodide with sodium chloride in an aqueous solution, resulting in the formation of this compound and sodium iodide as a byproduct. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The final product is typically purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Tripropylsulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert it back to the corresponding sulfide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in these reactions, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used in substitution reactions, usually in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides or other reduced forms.
Substitution: Various substituted sulfonium salts, depending on the nucleophile used.
科学研究应用
Tripropylsulfanium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which tripropylsulfanium chloride exerts its effects involves the interaction of the positively charged sulfur atom with various molecular targets. In chemical reactions, it acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, it can interact with nucleophilic sites on biomolecules, leading to modifications that can affect their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
Triphenylsulfonium chloride: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsulfonium chloride: Contains methyl groups instead of propyl groups.
Triethylsulfonium chloride: Contains ethyl groups instead of propyl groups.
Uniqueness
Tripropylsulfanium chloride is unique due to the presence of propyl groups, which impart different steric and electronic properties compared to other sulfonium salts. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other sulfonium salts may not be as effective.
属性
CAS 编号 |
144861-60-9 |
|---|---|
分子式 |
C9H21ClS |
分子量 |
196.78 g/mol |
IUPAC 名称 |
tripropylsulfanium;chloride |
InChI |
InChI=1S/C9H21S.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PEMQHKWJBNHRRV-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Cl-] |
规范 SMILES |
CCC[S+](CCC)CCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)


![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)




